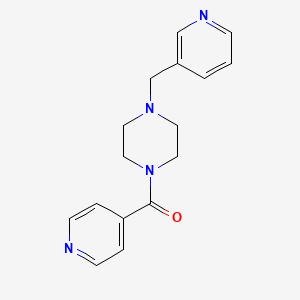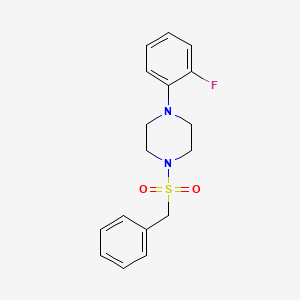![molecular formula C12H13ClN2O2S B5719131 1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as sulcotrione, is a herbicide that is widely used in the agricultural industry to control the growth of weeds. Sulcotrione belongs to the family of pyrazolone compounds that are known for their broad-spectrum herbicidal activity.
Mécanisme D'action
Sulcotrione acts by inhibiting the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain in plants. Inhibition of HPPD leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Sulcotrione has been shown to have a low toxicity profile and does not cause any significant adverse effects on human health. However, studies have reported that sulcotrione can cause oxidative stress and DNA damage in plants, which may have implications for the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcotrione is widely used in laboratory experiments as a tool for studying the biosynthesis of plastoquinone and the mechanism of action of HPPD inhibitors. One of the advantages of using sulcotrione is its high potency and specificity for HPPD, which allows for the selective inhibition of this enzyme. However, one of the limitations of using sulcotrione is its low solubility in water, which can make it difficult to prepare solutions of the compound for use in experiments.
Orientations Futures
There are several areas of future research that could be explored with regards to sulcotrione. One area of interest is the development of new HPPD inhibitors based on the structure of sulcotrione. Another area of interest is the exploration of the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione for the development of new drugs. Finally, the potential environmental impact of sulcotrione on non-target organisms and ecosystems should be further investigated.
Méthodes De Synthèse
Sulcotrione can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure sulcotrione.
Applications De Recherche Scientifique
Sulcotrione has been extensively studied for its herbicidal activity and has been found to be effective against a wide range of weeds. In addition to its herbicidal activity, sulcotrione has also been studied for its potential as a lead compound for the development of new drugs. Several studies have reported the anti-inflammatory, anti-tumor, and anti-microbial properties of sulcotrione.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-11(13)4-5-12(8)18(16,17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSWBGXUIHJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)sulfonyl-3,5-dimethylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)


